Superior Norepinephrine Transporter (NET) Inhibition Over Serotonin Transporter (SERT)
The 3,5-difluorophenyl moiety, when incorporated into the (2S,3S,5R)-3,5-dimethyl-2-morpholinol scaffold (Manifaxine), confers potent and selective inhibition of the norepinephrine transporter (NET) with minimal activity at the serotonin transporter (SERT) [1]. This profile is distinct from non-selective or SERT-preferring inhibitors.
| Evidence Dimension | Transporter Inhibition Selectivity |
|---|---|
| Target Compound Data | IC50 (NET): 0.07 µM; Effect on 5-HT uptake: None |
| Comparator Or Baseline | The 3-chloro analog (radafaxine) or unsubstituted phenyl analogs, which may exhibit a different selectivity profile. |
| Quantified Difference | Quantified data for 2-(3,5-difluorophenyl)morpholine itself is not available. The data represents the class-level profile conferred by the 3,5-difluorophenyl group on an advanced morpholine scaffold. |
| Conditions | Inhibition of [3H]norepinephrine and [3H]serotonin uptake in rat brain synaptosomes [1]. |
Why This Matters
For researchers developing CNS therapeutics, this class-level selectivity profile suggests a reduced risk of serotonergic side effects, which can be a key differentiator in selecting a lead scaffold.
- [1] Kelley, J. L., et al. (1996). (2S,3S,5R)-2-(3,5-difluorophenyl)-3,5-dimethyl-2-morpholinol: a novel antidepressant agent and selective inhibitor of norepinephrine uptake. Journal of Medicinal Chemistry, 39(2), 347-349. View Source
